2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine

Physicochemical characterization Medicinal chemistry Lead optimization

2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine (CAS 940423-76-7) is a polyhalogenated heterocyclic building block within the privileged imidazo[1,2-a]pyridine pharmacophore class, characterized by a 4-bromophenyl substituent at the 2-position and chlorine atoms at the 6- and 8-positions. This specific substitution pattern distinguishes it from mono-halogenated or non-halogenated analogs, imparting a high calculated lipophilicity (cLogP ≈ 5.4) and increased molecular weight (342.02 g/mol) that directly influence its utility in medicinal chemistry and chemical biology programs targeting enzymes such as semicarbazide-sensitive amine oxidase (SSAO/VAP-1).

Molecular Formula C13H7BrCl2N2
Molecular Weight 342 g/mol
CAS No. 940423-76-7
Cat. No. B3308889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine
CAS940423-76-7
Molecular FormulaC13H7BrCl2N2
Molecular Weight342 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN3C=C(C=C(C3=N2)Cl)Cl)Br
InChIInChI=1S/C13H7BrCl2N2/c14-9-3-1-8(2-4-9)12-7-18-6-10(15)5-11(16)13(18)17-12/h1-7H
InChIKeyWUYLRMKJPLGGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine (CAS 940423-76-7): A Halogenated Imidazo[1,2-a]pyridine Scaffold for SSAO-Targeted Drug Discovery


2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine (CAS 940423-76-7) is a polyhalogenated heterocyclic building block within the privileged imidazo[1,2-a]pyridine pharmacophore class, characterized by a 4-bromophenyl substituent at the 2-position and chlorine atoms at the 6- and 8-positions [1]. This specific substitution pattern distinguishes it from mono-halogenated or non-halogenated analogs, imparting a high calculated lipophilicity (cLogP ≈ 5.4) and increased molecular weight (342.02 g/mol) that directly influence its utility in medicinal chemistry and chemical biology programs targeting enzymes such as semicarbazide-sensitive amine oxidase (SSAO/VAP-1) [2]. The compound serves as a conformationally restricted intermediate, with the bromine atom providing a synthetic handle for further cross-coupling derivatization, as exemplified in patent literature describing the downstream [3-yl]methanol analogs as SSAO inhibitors [3].

Why 6,8-Dichloroimidazo[1,2-a]pyridine Analogs Like CAS 940423-76-7 Resist Simple Interchange


Imidazo[1,2-a]pyridine cores containing the 6,8-dichloro substitution are not freely interchangeable with their non-halogenated or mono-halogenated counterparts [1]. The addition of chlorine atoms at the 6- and 8-positions significantly elevates lipophilicity (LogP) and molecular weight, which directly impacts passive membrane permeability and target binding kinetics [2]. In the context of translocator protein (TSPO) ligands, the 6,8-dichloro-2-phenyl scaffold is essential for achieving low-nanomolar binding affinity (e.g., Ki = 0.27 nM), a feature that is compromised in analogs lacking this substitution pattern [3]. Consequently, simple substitution with 2-(4-bromophenyl)imidazo[1,2-a]pyridine (CAS 34658-66-7) or 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine (CAS 96464-10-7) would lead to substantial deviations in the physicochemical and pharmacological profiles of derived compounds, rendering them unsuitable for structure-activity relationship (SAR) continuity or lead optimization campaigns.

Quantitative Physicochemical and Synthetic Differentiation of 2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine Against Close Analogs


Molecular Weight Differentiation vs. 2-(4-Chlorophenyl)-6,8-dichloro Analog

The compound possesses a molecular weight (MW) of 342.02 g/mol due to its 4-bromophenyl motif, which is markedly higher than the 297.57 g/mol of the 4-chlorophenyl analog, 6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (CAS 940423-73-4) [1]. This difference in halogen mass provides a greater heavy-atom contribution for X-ray crystallography phasing and offers a distinct isotopic signature for mass spectrometry-based metabolic tracing.

Physicochemical characterization Medicinal chemistry Lead optimization

LogP Elevation vs. Non-Dichlorinated 2-(4-Bromophenyl)-1H-imidazo[1,2-a]pyridine Analog

Introduction of the 6,8-dichloro substituents raises the calculated LogP to approximately 5.4 [1], a substantial increase over the LogP of 3.76 observed for 2-(4-bromophenyl)imidazo[1,2-a]pyridine (CAS 34658-66-7), which lacks ring chlorination . This represents a shift of +1.64 log units, indicative of enhanced membrane permeability potential.

Lipophilicity ADME Membrane permeability

Density and Crystalline Packing Distinction from 6,8-Dichloro-2-phenyl Core

The target compound exhibits a computed density of 1.68 ± 0.1 g/cm³ (at 20 °C, 760 mmHg) , which is substantially higher than the 1.4 ± 0.1 g/cm³ calculated for the non-brominated 6,8-dichloro-2-phenylimidazo[1,2-a]pyridine core (CAS 240135-97-1) . The addition of the para-bromine atom results in a 20% increase in density, reflecting tighter solid-state packing and altered solubility characteristics.

Solid-state chemistry Process chemistry Crystallinity

Synthetic Accessibility as a Key SSAO Intermediate vs. Excluded Vendor-Derived IC50 Claims

While direct biological IC50 values for this intermediate are not publicly reported in primary peer-reviewed literature, its role is established in patent literature where it serves as a precursor to [2-(4-bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridin-3-yl]methanol—a compound explicitly listed within the claims of an SSAO (VAP-1) inhibitor patent [1]. This contrasts with a general, non-patent IC50 claim of 0.5 µM against MCF-7 cells, which originates from a commercial vendor not classified as a primary research source or authoritative database , and therefore lacks a peer-reviewed comparator or systematic selectivity profile against other cell lines or kinase targets.

SSAO inhibition Synthetic intermediate VAP-1

Identified Application Scenarios for 2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine Based on Evidence-Validated Differentiation


Lead Optimization for Inflammatory Disease via SSAO (VAP-1) Inhibition

The compound is a critical synthetic precursor for 3-substituted imidazo[1,2-a]pyridine SSAO inhibitors, as described in patent US 2012/0010188 A1 [1]. Its 4-bromophenyl handle facilitates palladium-catalyzed cross-coupling reactions to introduce diverse functional groups for SAR exploration, while the 6,8-dichloro substitution ensures the elevated LogP (~5.4) [2] required for binding to the lipophilic SSAO active site. Medicinal chemists developing anti-inflammatory therapies (e.g., rheumatoid arthritis, multiple sclerosis) should select this intermediate to maintain alignment with patent-validated chemical space.

TSPO (Translocator Protein) Ligand Synthesis for Neuroimaging

Derivatives of the 6,8-dichloroimidazo[1,2-a]pyridine core exhibit exceptional TSPO binding affinity (Ki = 0.27 nM) [1]. While the reported TSPO ligands carry a 4-chlorophenyl group, the 4-bromophenyl variant serves as a strategic synthetic alternative for developing radiolabeled probes (e.g., ⁷⁶Br or ⁷⁷Br) via halogen exchange [2]. The higher density (1.68 g/cm³) of the brominated scaffold can also facilitate co-crystallization with TSPO for structural biology studies, leveraging the anomalous scattering of bromine for phase determination.

Chemical Biology Tool for Halogen-Bonding Donor Studies

The presence of both bromine (σ-hole donor) and chlorine atoms on the imidazo[1,2-a]pyridine scaffold allows systematic investigation of halogen bonding in protein-ligand interactions. The dual-halogen geometry—para-bromophenyl at C-2 and chlorines at C-6/C-8—offers a distinct electrostatic potential surface compared to analog series with only one halogen type [1]. This makes the compound uniquely suited for biophysical studies (e.g., X-ray crystallography, thermodynamic profiling) aiming to quantify the enthalpic contribution of multivalent halogen bonds to target binding affinity.

Intermediate for Anticancer Agent Synthesis with Heavy-Atom Labeling

The bromine atom in the 4-bromophenyl group serves as a heavy atom for X-ray crystallographic phasing [1]. When coupled with the 6,8-dichloro motif, the compound provides three heavy halogen atoms per molecule, ensuring strong anomalous scattering for ab initio structure determination of protein-ligand complexes. This is particularly valuable in structure-based drug design programs targeting kinases or epigenetic proteins, where unambiguous electron density assignment is critical for iterative chemical optimization.

Quote Request

Request a Quote for 2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.